3-Fluoroquinoline-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVNOXSXAETNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288283 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-50-2 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoroquinoline-7-carboxylic Acid: A Scaffold for Next-Gen Drug Discovery
[1]
Part 1: Strategic Rationale & Chemical Space
In the architecture of small molecule drugs, the quinoline ring is a "privileged structure," appearing in over 30 FDA-approved therapeutics.[1] However, the specific isomer 3-Fluoroquinoline-7-carboxylic acid represents a refined tool for medicinal chemists, offering three distinct advantages over the unsubstituted or isomeric analogs:
-
Metabolic Blocking (C3 Position): The C3 position of the quinoline ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (
) at this position blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. ). -
Electronic Modulation (pKa): The electronegative fluorine at C3 inductively withdraws electron density from the pyridine ring.[1] This lowers the
of the quinoline nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), reducing the energetic penalty of desolvation when the molecule enters a hydrophobic kinase pocket. -
The C7 Vector: The carboxylic acid at C7 serves as a solvent-exposed "exit vector."[1] In kinase inhibitors, this allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) or PROTAC linkers that extend out of the ATP-binding cleft without disrupting the hinge-binding core.[1]
Physicochemical Profile
| Property | Value (Predicted) | Impact on Drug Design |
| Molecular Weight | 191.16 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity ensures membrane permeability.[1] |
| TPSA | ~50 | Good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | Modifiable via amide coupling.[1] |
| H-Bond Acceptors | 3 (N, F, COOH) | C3-F can act as a weak H-bond acceptor in specific pockets.[1] |
Part 2: Synthetic Accessibility & Protocols
Synthesis of 3-fluoroquinolines is non-trivial because direct fluorination of the electron-deficient pyridine ring is difficult.[1] The most robust "self-validating" protocol relies on the Balz-Schiemann reaction , transforming an amino group to a fluorine via a diazonium tetrafluoroborate intermediate.[1]
Diagram 1: Synthetic Pathway (The Balz-Schiemann Route)[1]
[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoroquinoline-7-carboxylic acid from 3-Aminoquinoline-7-carboxylic acid methyl ester (followed by hydrolysis).
Reagents:
-
3-Aminoquinoline-7-carboxylic acid methyl ester (1.0 eq)[1]
-
Sodium Nitrite (
, 1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Tetrafluoroboric acid (
, 48% aq., excess)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Xylene or Toluene (Solvent)[1]
-
Lithium Hydroxide (
, for final hydrolysis)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Diazotization: Dissolve the amine precursor in
atngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . Add an aqueous solution of dropwise, maintaining the temperature below . Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate. -
Isolation of Salt: Filter the precipitate and wash with cold ether/ethanol (1:1) to remove excess acid.[1] Critical Safety Step: Do not let the salt dry completely on the filter paper as it can be shock-sensitive; proceed immediately to decomposition.[1]
-
Thermal Decomposition: Suspend the wet diazonium salt in hot xylene (
). The salt decomposes, releasingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> gas and . Stir until gas evolution ceases. -
Purification: Evaporate the solvent. Purify the methyl ester intermediate via flash column chromatography (Hexane/EtOAc).
-
Hydrolysis: Dissolve the ester in THF/Water (1:1), add
(2 eq), and stir at room temperature for 4 hours. Acidify with to precipitate the final acid product.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibition (The "Hinge Binder")
In kinase inhibitors, the quinoline nitrogen (
-
The Problem: High basicity of
can lead to protonation before binding, requiring a high desolvation penalty.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The 3-F Solution: The fluorine at C3 lowers the
ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , keeping it unprotonated at physiological pH (7.4), thus improving the binding energetics. -
The 7-COOH Role: This handle points towards the solvent front, allowing the attachment of a "tail" group (e.g., N-methylpiperazine) to improve solubility or interact with the ribose-binding pocket.[1]
PROTAC Linker Attachment
This scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs).[1] The 7-COOH provides a rigid attachment point for the linker chain connecting the Warhead (quinoline) to the E3 Ligase ligand (e.g., Thalidomide or VHL).[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic[1]
Part 4: References
-
Synthesis of Fluoroquinolines:
-
Kinase Inhibitor SAR:
-
Metabolic Stability of Fluorine:
-
Commercial Availability & CAS Verification:
Sources
- 1. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoroquinoline-7-carboxylic acid [myskinrecipes.com]
- 3. 7-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-fluoroquinoline-7-carboxylic acid | 1841081-50-2 [amp.chemicalbook.com]
Methodological & Application
Application Note: Precision Amide Coupling of 3-Fluoroquinoline-7-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This guide details optimized conditions for the amide coupling of 3-Fluoroquinoline-7-carboxylic acid . Unlike standard aliphatic or simple benzoic acid couplings, this substrate presents specific challenges governed by the quinoline core's solubility profile and the electronic influence of the C3-fluorine atom .
The Chemical Challenge
-
Electronic Deactivation: The quinoline ring is inherently electron-deficient. The addition of a fluorine atom at the C3 position further withdraws electron density via induction ($ -I $ effect). While this increases the acidity of the C7-carboxylic acid (making deprotonation by tertiary amine bases easier), it renders the ring nitrogen less basic, reducing the risk of N-acylurea side-product formation common in carbodiimide couplings.
-
Solubility: Quinoline-7-carboxylic acids are notorious for poor solubility in standard organic solvents (DCM, THF). They often exist as zwitterionic intermolecular aggregates (high melting points, low solubility). Polar aprotic solvents (DMF, NMP, DMSO) are strictly required to maintain homogeneity.
-
Regiochemistry: The 3-fluoro substituent is stable under standard coupling conditions, but the C7 position is sterically accessible. The primary risk is hydrolysis of the activated ester if moisture is present, as the electron-deficient ring makes the activated carbonyl highly electrophilic.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy based on your amine partner and scale.
Figure 1: Decision tree for selecting coupling conditions based on amine reactivity and reaction scale.
Method A: The "Gold Standard" (HATU)
Best For: Discovery chemistry, high-throughput parallel synthesis, and valuable amines. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. The pyridine nitrogen in the HATU structure provides an intramolecular base effect (neighboring group participation) that accelerates the acylation of the amine.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Fluoroquinoline-7-COOH | 1.0 | Limiting Reagent |
| Amine Partner | 1.1 – 1.2 | Nucleophile |
| HATU | 1.2 – 1.5 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base (activates acid & maintains pH > 8) |
| DMF (Anhydrous) | 0.1 – 0.2 M | Solvent (Required for solubility) |
Protocol
-
Dissolution: In a dry vial, suspend 3-Fluoroquinoline-7-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Note: The acid may not fully dissolve until the base is added.
-
-
Activation: Add DIPEA (3.0 equiv). The mixture should clarify as the carboxylate salt forms. Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Critical Check: Ensure the reaction is under an inert atmosphere (
or Ar) to prevent hydrolysis of the active ester.
-
-
Amine Addition: Add the Amine (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by LCMS.[1] The electron-deficient nature of the 3-fluoroquinoline usually drives this reaction to completion faster than benzoic acid analogs.
-
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash with sat.[2]
(2x), Water (1x), and Brine (1x). -
Dry over
and concentrate.
-
Method B: The "Scalable & Clean" (T3P)
Best For: Gram-scale synthesis, avoiding toxic byproducts, and ease of purification. Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and coupling agent.[3] It produces only water-soluble phosphate byproducts, eliminating the need for chromatography in many cases.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Fluoroquinoline-7-COOH | 1.0 | Limiting Reagent |
| Amine Partner | 1.1 | Nucleophile |
| T3P (50% in EtOAc/DMF) | 1.5 – 2.0 | Coupling Agent |
| Pyridine or NMM | 3.0 – 4.0 | Base |
| 2-MeTHF or DMF | 0.2 M | Solvent |
Protocol
-
Setup: Charge the reaction vessel with 3-Fluoroquinoline-7-carboxylic acid (1.0 equiv), the Amine (1.1 equiv), and the solvent (DMF is preferred if solubility is an issue; 2-MeTHF if the acid is soluble).
-
Base Addition: Add Pyridine (3.0 equiv).
-
Why Pyridine? It acts as both a base and a nucleophilic catalyst, often superior to DIPEA for T3P couplings.
-
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise at 0°C (ice bath) to control the exotherm.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Optimization: If conversion is low after 4 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures for steric substrates.
-
-
Workup (The "Magic" Step):
Method C: The "Sledgehammer" (Acid Chloride)
Best For: Extremely non-nucleophilic amines (e.g., electron-deficient anilines) where HATU fails.
Protocol
-
Activation: Suspend 3-Fluoroquinoline-7-carboxylic acid in anhydrous DCM (or DCM/DMF 10:1 mix).
-
Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Observation: Gas evolution (
, , ) indicates formation of the acid chloride.
-
-
Conversion: Stir for 1 hour at RT. Evaporate solvent in vacuo to remove excess oxalyl chloride (critical to avoid side reactions with the amine).
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.0 equiv) and Triethylamine (2.0 equiv).
-
Reaction: Stir at RT for 2 hours.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting material remains (LCMS) | Poor solubility of the zwitterionic acid. | Switch solvent to NMP or DMSO . Ensure sufficient base (DIPEA) is added before the coupling agent to solubilize the carboxylate. |
| Product mass +18 (Hydrolysis) | Wet solvent or old coupling agent. | Use freshly distilled DMF or "SureSeal" bottles. The 3-F-quinoline activated ester is highly electrophilic and hydrolyzes rapidly with trace water. |
| Low Yield with T3P | Steric hindrance or insufficient activation. | T3P kinetics are slower than HATU. Heat the reaction to 60°C. T3P is stable up to 100°C. |
| Emulsion during workup | Amphiphilic nature of quinolines. | Do not shake vigorously. Use a Brine/Water (1:1) mix for washes. Filter the biphasic mixture through Celite if an interfacial solid forms. |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12081. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bachem. (2024). Peptide Coupling Reagents: A Guide to HATU and T3P. Bachem Technical Notes. Link
-
Archimica (Euticals). (2011). T3P (Propanephosphonic acid anhydride) Handling and Protocols.Link
Sources
Application Note: Functionalization of the C-7 Position in 3-Fluoroquinoline Scaffolds
Executive Summary & Strategic Importance
The 3-fluoroquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, distinct from the classical fluoroquinolone antibiotics. While the antibiotic class relies on a 4-oxo-3-carboxylic acid motif, the fully aromatic 3-fluoroquinoline is increasingly utilized in kinase inhibitors (e.g., c-Met, VEGFR) and CNS agents. The C-3 fluorine atom serves as a bioisostere for hydrogen, modulating pKa, blocking metabolic oxidation at the C-3 position, and altering the electronic topography of the ring system.
Functionalization at the C-7 position is critical for Structure-Activity Relationship (SAR) exploration. This vector often projects into solvent-exposed regions of protein binding pockets, allowing for the tuning of solubility and pharmacokinetic properties without disrupting the primary binding mode. However, C-7 is electronically deactivated relative to C-2 and C-4, presenting a synthetic challenge that requires specific activation strategies.
Electronic Landscape & Reactivity
The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), rendering the pyridine ring highly electron-deficient. This enhances the electrophilicity of the system, facilitating Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present at C-7, but simultaneously deactivating the ring toward electrophilic aromatic substitution (EAS).
Figure 1: Electronic topography of the 3-fluoroquinoline scaffold. The C-3 fluorine and N-1 nitrogen cooperatively activate the ring, but C-7 requires specific leaving groups or catalysts for functionalization.
Strategic Approaches to C-7 Functionalization
We define three primary workflows based on the starting material availability and the desired linkage.
| Approach | Methodology | Precursor Requirement | Primary Bond Formed | Key Advantage |
| A | SNAr (Nucleophilic Substitution) | 7-Halo-3-fluoroquinoline (F, Cl, Br) | C-N, C-O, C-S | High yield, metal-free, scalable. |
| B | Pd-Catalyzed Cross-Coupling | 7-Bromo/Iodo-3-fluoroquinoline | C-C, C-N | Access to aryl/alkyl groups (Suzuki) and hindered amines (Buchwald). |
| C | Direct C-H Activation | Native 3-fluoroquinoline | C-C | Atom economy; no pre-functionalization needed (Emerging technology). |
Detailed Protocols
Workflow A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Introduction of aliphatic amines (piperazines, morpholines) and alkoxides. Mechanism: The electron-deficient nature of the 3-fluoroquinoline ring (amplified by the 3-F) stabilizes the Meisenheimer complex intermediate.
Protocol 1: C-7 Amination of 7-Chloro-3-fluoroquinoline
Target: Synthesis of 7-(piperazin-1-yl)-3-fluoroquinoline derivatives.
-
Reagents:
-
Substrate: 7-Chloro-3-fluoroquinoline (1.0 eq)
-
Nucleophile: N-Boc-piperazine (1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3 (3.0 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) [Anhydrous]
-
-
Procedure:
-
Dissolve the substrate in DMSO (0.5 M concentration).
-
Add the nucleophile and base.
-
Critical Step: Heat to 100–120 °C under nitrogen. (Note: The 3-F group activates the ring, but C-7 is less reactive than C-4. High temperature is required to overcome the activation energy barrier at the distal C-7 position).
-
Monitor by LC-MS.[1] Conversion typically requires 4–12 hours.
-
Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.[1] Wash organic layer with brine (3x) to remove DMSO.
-
-
Validation:
-
NMR: Loss of C-7 proton signals; upfield shift of adjacent protons due to amine donation.
-
MS: Observe [M+H]+ corresponding to the substituted product.
-
Workflow B: Palladium-Catalyzed Cross-Coupling
Best for: C-C bond formation (biaryls) or when SNAr fails due to weak nucleophiles.
Protocol 2: Suzuki-Miyaura Coupling at C-7
Target: 7-Aryl-3-fluoroquinoline synthesis.[2]
-
Reagents:
-
Substrate: 7-Bromo-3-fluoroquinoline (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for sterically hindered substrates).
-
Base: K3PO4 (2.0 M aq, 3.0 eq) or Cs2CO3 (solid).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
-
Procedure:
-
Charge a microwave vial or pressure tube with substrate, boronic acid, and base.
-
Add solvent and sparge with Argon for 10 minutes (Oxygen removal is critical to prevent protodehalogenation).
-
Add the Pd catalyst rapidly under Argon flow. Seal the vessel.
-
Heat to 90 °C (oil bath) or 110 °C (Microwave, 30 min).
-
Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
-
Troubleshooting:
-
Dehalogenation: If the 7-H byproduct is observed, switch to a milder base (NaHCO3) and ensure rigorous deoxygenation.
-
Low Reactivity: The 3-F group can chelate Pd species in rare cases. Increasing catalyst loading to 10 mol% or using SPhos ligands usually resolves this.
-
Workflow C: Emerging Direct C-H Functionalization
Best for: Late-stage functionalization where halogenated precursors are unavailable. Context: Direct C-7 activation is difficult due to the preference for C-2 (alpha to Nitrogen). Recent advances utilize N-oxide activation or transient directing groups.
Reference Protocol (Adapted from recent literature [1, 3]): Using an N-oxide intermediate directs functionalization to C-2/C-8, but C-7 selectivity can be achieved using specific transient directing groups or steric control in 3-substituted quinolines.
-
System: Pd(OAc)2 / Ag2CO3 / PivOH.
-
Note: This is low-yielding compared to Methods A and B and should be reserved for specific scaffold constraints.
Decision Logic & Workflow Diagram
Use this decision tree to select the optimal synthetic route for your specific target.
Figure 2: Strategic decision tree for selecting the functionalization pathway.
References
-
Formal C-H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie Int. Ed. (2025).[3][4] [Link] (Authoritative source for direct C-7 activation).
-
Nucleophilic Aromatic Substitution (SNAr) in Heterocycles. Chemistry Steps / Master Organic Chemistry (General Principles). [Link] (Foundational mechanism for Protocol A).
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules / PMC (2021). [Link] (Review of metal-catalyzed site-selectivity).
-
Palladium-catalyzed cross-coupling of aryl fluorides via C–F bond activation. Chemical Communications (2015).[4] [Link] (Relevant for understanding Pd interaction with fluorinated scaffolds).
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics (2023). [Link] (Context for bioisosterism and medicinal utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Esterification Protocols for 3-Fluoroquinoline-7-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4][5]
3-Fluoroquinoline-7-carboxylic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation kinase inhibitors. While esterification is a fundamental transformation, this specific substrate presents unique challenges due to its amphoteric nature and electronic deactivation .
The Challenge: The "Quinoline Trap"
Unlike simple benzoic acids, 3-fluoroquinoline-7-carboxylic acid contains a basic quinoline nitrogen (
-
Zwitterionic Insolubility: In neutral media, the molecule exists largely as a zwitterion, leading to poor solubility in standard organic solvents (DCM, Toluene).
-
Protonation Interference: Under standard Fischer esterification conditions (acid catalysis), the quinoline nitrogen protonates first. This creates a cationic ring system that exerts a strong inductive effect (-I), destabilizing the formation of the oxocarbenium ion intermediate required for esterification.
The Solution Strategy
This guide prioritizes methods that circumvent the zwitterionic solubility issue and drive the equilibrium forward using activation agents.
| Method | Reagent System | Suitability | Key Advantage |
| A. Acid Chloride Activation | Primary (Scale-up) | Overcomes low reactivity; high yield. | |
| B. Coupling Reagent | HATU / DIPEA | Sensitive Alcohols | Mild conditions; avoids strong acid/heat. |
| C. Alkyl Halide | Specialized | Good for complex alkyl chains; avoids N-alkylation if controlled. |
Decision Matrix & Workflow
The following logic gate determines the optimal protocol based on your specific scale and alcohol substrate.
Caption: Selection logic for esterification of quinoline carboxylic acids based on substrate complexity and scale.
Detailed Protocols
Method A: Thionyl Chloride Mediated Esterification (The Gold Standard)
Best for: Methyl/Ethyl esters, Scale-up (>1g), Cost-efficiency. Mechanism: Converts the carboxylic acid to a highly reactive acid chloride in situ, which is then trapped by the alcohol. The HCl byproduct salts the quinoline nitrogen, improving solubility in the alcohol.
Materials
-
3-Fluoroquinoline-7-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 - 5.0 eq) -
Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reagent)
-
Optional: Catalytic DMF (1-2 drops)
Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (
). -
Solvent Charge: Add the anhydrous alcohol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition (Exothermic): Cool the solvent to 0°C (ice bath). Add
dropwise over 10-15 minutes.-
Note: This generates HCl gas. Ensure proper venting/scrubbing.
-
-
Substrate Addition: Add 3-Fluoroquinoline-7-carboxylic acid in one portion.
-
Observation: The suspension may not clear immediately.
-
-
Reaction: Remove the ice bath and heat to Reflux (65°C for MeOH) for 4–6 hours.
-
Monitoring: Check via LC-MS or TLC (10% MeOH in DCM). The starting material spot (
) should disappear, replaced by the ester ( ).
-
-
Workup (Critical Step):
-
Concentrate the reaction mixture in vacuo to remove excess
and alcohol. -
Neutralization: The residue is the HCl salt of the ester. To obtain the free base:
-
Resuspend in DCM.
-
Wash with saturated
(aq) until the aqueous layer is pH 8. -
Caution:
evolution will be vigorous.
-
-
Dry organic layer over
, filter, and concentrate.
-
Expected Yield: 85–95% Purity: >98% (often requires no chromatography).
Method B: HATU-Mediated Coupling
Best for: Complex alcohols, acid-sensitive substrates, small-scale discovery. Mechanism: Activates the carboxylic acid as an O-acyl(tetramethyl)uronium salt, facilitating attack by the alcohol under basic conditions.
Materials
-
3-Fluoroquinoline-7-carboxylic acid (1.0 eq)
-
Alcohol (R-OH) (1.1 - 1.5 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Protocol
-
Dissolution: In a vial, dissolve 3-Fluoroquinoline-7-carboxylic acid (1.0 eq) in DMF (5 mL/mmol).
-
Activation: Add DIPEA (3.0 eq). Stir for 5 minutes.
-
Note: The solution should clarify as the DIPEA deprotonates the carboxylic acid and the quinoline nitrogen remains neutral.
-
-
Coupling: Add HATU (1.2 eq). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the target Alcohol (1.2 eq).
-
Incubation: Stir at RT for 2–12 hours.
-
Workup:
-
Dilute with EtOAc (excess).
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography is usually required to remove urea byproducts.
Expected Yield: 70–85%
Scientific Validation & Troubleshooting
Why Fischer Esterification ( ) is NOT Recommended
While cheaper, standard Fischer esterification often stalls at 50-60% conversion for quinoline acids.
-
Reason: The
protonates the Quinoline Nitrogen ( ). This positive charge creates a strong electrostatic repulsion against the second protonation required at the Carbonyl Oxygen ( ), raising the activation energy for nucleophilic attack. -
Correction: If you must use
, use a large excess (5-10 eq) to ensure enough acid exists to drive the equilibrium, and reflux for >24 hours.
Analytical Benchmarks
| Compound State | 1H NMR Characteristic (DMSO-d6) |
| Free Acid | Broad singlet >13.0 ppm (COOH); Aromatic protons desheilded. |
| Methyl Ester | Sharp singlet ~3.9 ppm ( |
| HCl Salt | Broad exchangeable peak ~5-8 ppm ( |
Reaction Mechanism: Acid Chloride Route
The following diagram illustrates the activation pathway, highlighting the role of the N-protonation in the salt form.
Caption: Mechanistic flow of Thionyl Chloride esterification for quinoline substrates.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
PubChem. Compound Summary for CID 329773944 (7-Fluoroquinoline-3-carboxylic acid - Isomer Analog). National Library of Medicine (US).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Authoritative review on HATU/Coupling mechanisms).
-
Sigma-Aldrich. Product Specification: 7-Fluoroquinoline-3-carboxylic acid.[2] (Used for physical property verification).
-
Wolfe, J. F. (1990). Quinoline carboxylic acids.[3][4][2][5][6] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on the synthesis and properties of quinoline acids).
Sources
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. 7-Fluoroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Microwave-Assisted Synthesis Involving 3-Fluoroquinoline-7-carboxylic Acid
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Specifically, functionalized quinolines such as 3-Fluoroquinoline-7-carboxylic acid represent a class of high-value building blocks in drug discovery. The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxylic acid handle provides a versatile point for derivatization to explore structure-activity relationships (SAR).
Traditionally, the chemical modification of such scaffolds involves conventional thermal heating, which often requires long reaction times, high temperatures, and can lead to the formation of impurities.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6][7][8] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and controlled heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity.[9][10][11] This document provides detailed protocols for the microwave-assisted derivatization of 3-Fluoroquinoline-7-carboxylic acid, focusing on common and synthetically valuable transformations.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[6][10] This heating mechanism, known as dielectric heating, occurs through two primary processes: dipolar polarization and ionic conduction.[10] Polar molecules, such as ethanol or dimethylformamide (DMF), attempt to align with the oscillating electric field of the microwave, and the resulting molecular friction generates heat.[6] In contrast, conventional heating relies on conduction, which is often slow and creates temperature gradients within the reaction vessel. The rapid, volumetric heating provided by microwaves often leads to reaction rate accelerations that cannot be replicated by conventional methods alone.[5][12]
Protocol 1: Microwave-Assisted Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[13] Microwave irradiation significantly accelerates this transformation, often allowing for the direct coupling of carboxylic acids and amines without the need for conversion to more reactive acyl chlorides.[11][14]
Rationale and Mechanistic Considerations
This protocol utilizes a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an activating agent like ethyl (hydroxyimino)cyanoacetate (Oxyma), to form a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The microwave energy rapidly heats the polar solvent (DMF), accelerating both the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution. This rapid and uniform heating minimizes the formation of common side products, such as the N-acylurea byproduct.
Experimental Workflow: Amide Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ajrconline.org [ajrconline.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for 3-Fluoroquinoline-7-carboxylic acid via recrystallization
Introduction
Welcome to the technical support guide for the purification of 3-Fluoroquinoline-7-carboxylic acid. As a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API)[1][2]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven strategies for achieving high purity through recrystallization. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to ensure reproducible, high-quality results.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific issues encountered during the recrystallization of 3-Fluoroquinoline-7-carboxylic acid in a direct question-and-answer format.
Q1: My crude 3-Fluoroquinoline-7-carboxylic acid is a dark, discolored powder. How can I remove the color before recrystallization?
A1: The presence of color often indicates high-molecular-weight, resinous byproducts or other chromophoric impurities that can inhibit crystallization[3]. A common and effective method for color removal is treatment with activated charcoal.
-
Causality: Activated charcoal has a high surface area with a network of fine pores that adsorb large, colored impurity molecules from the solution, while the smaller product molecules remain dissolved.
-
Protocol Insight:
-
Dissolve your crude product in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
Remove the flask from the heat source to prevent flash boiling when adding the charcoal.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Using an excess of charcoal should be avoided as it can adsorb your target compound, leading to a significant reduction in yield[4].
-
Bring the mixture back to a gentle boil for a few minutes to ensure maximum adsorption of impurities.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities[5].
-
Proceed with the cooling and crystallization of the clarified filtrate.
-
Q2: I'm struggling to find a single solvent that works. The compound is either too soluble when cold, or barely soluble even when boiling. What should I do?
A2: This is a classic challenge in recrystallization that is perfectly addressed by using a two-solvent (or mixed-solvent) system[6]. For a polar, aromatic compound like 3-Fluoroquinoline-7-carboxylic acid, this is often the most effective approach[7].
-
The Principle: You will use a pair of miscible solvents. In one solvent (the "soluble solvent"), your compound is highly soluble. In the other (the "anti-solvent" or "insoluble solvent"), your compound is poorly soluble[6].
-
Recommended Solvent Pairs:
-
Ethanol / Water: Ethanol is a good soluble solvent for many polar organic molecules, while water acts as an excellent anti-solvent[7].
-
Acetonitrile / Dichloromethane (DCM): Acetonitrile can be a good solvent for aromatic compounds, and DCM can be added to modulate solubility[8].
-
Ethyl Acetate / Hexanes: A common pair where ethyl acetate dissolves the compound and hexanes are added to induce precipitation[3].
-
-
Workflow: A detailed protocol for this technique is provided in the "Experimental Protocols" section below. The core idea is to dissolve the compound in a minimum of the hot "soluble solvent" and then add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "soluble solvent" is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly[9].
Q3: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly[3][10]. The resulting oil may solidify into an amorphous mass, trapping impurities.
-
Probable Causes & Solutions:
-
Solution is too concentrated: The solubility of the compound has been exceeded too dramatically. Fix: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly[3][4].
-
Cooling is too rapid: Placing the hot flask directly into an ice bath is a common mistake. Fix: Allow the solution to cool slowly and undisturbed to room temperature first. Once crystal growth is established, then move it to an ice bath to maximize yield[3].
-
High level of impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out. Fix: Consider a preliminary purification step. For a carboxylic acid, an acid-base extraction can be very effective at removing neutral impurities (see FAQ Q2).
-
Q4: After cooling the solution for a long time, no crystals have formed. What are my next steps?
A4: This is a common indication that the solution is not sufficiently supersaturated, most often because too much solvent was used initially[10].
-
Troubleshooting Steps:
-
Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inside of the flask below the solvent line with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4][10].
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for new crystals to grow upon[4][10].
-
Reduce Solvent Volume: If the above methods fail, it confirms that too much solvent is present. Gently heat the solution and boil off a portion of the solvent. Then, allow the more concentrated solution to cool again[4][10].
-
Cool Further: If some crystals form at room temperature but the yield seems low, cool the flask in an ice-water bath to further decrease the compound's solubility and maximize precipitation[6].
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 3-Fluoroquinoline-7-carboxylic acid?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures[7][11]. Given the polar nature of the molecule due to the carboxylic acid and fluorine atom, polar solvents are the best starting point[7][12].
| Solvent Category | Examples | Suitability Analysis |
| Alcohols | Ethanol, Methanol | Good. Often provide the desired solubility profile. An ethanol/water mixture is a highly recommended system to try first[13]. |
| Ketones | Acetone | Moderate. May be too effective, keeping the compound dissolved even when cold. Can be useful in a two-solvent system[14]. |
| Esters | Ethyl Acetate | Good. Often used, typically in a two-solvent system with an anti-solvent like hexanes or heptane[3][14]. |
| Nitriles | Acetonitrile | Good. A good choice for aromatic compounds, sometimes requiring a co-solvent to induce crystallization[8]. |
| Acids | Glacial Acetic Acid | Possible, but with caution. Can be an effective solvent for carboxylic acids, but it is high-boiling and difficult to remove completely from the final product[5][13]. |
| Water | Water | Poor as a single solvent. While the compound has some water solubility, especially at high or low pH, it is generally not suitable as a primary recrystallization solvent for the neutral form[15][16]. It is an excellent anti-solvent[7]. |
Q2: Can I use pH changes to help purify my product before recrystallization?
A2: Absolutely. This is a highly effective and recommended preliminary purification technique for carboxylic acids to remove neutral or basic impurities[13][17].
-
Mechanism: The carboxylic acid group is acidic and will be deprotonated in a basic solution to form a water-soluble carboxylate salt. Neutral organic impurities will remain in an organic solvent and can be separated.
-
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 3-Fluoroquinoline-7-carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer.
-
Slowly re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Filter the purified solid, wash with cold water, and dry. This much cleaner material can then be subjected to a final recrystallization for the highest purity.
-
Q3: How do I properly dry my final crystals?
A3: Proper drying is crucial to remove residual solvent, which can affect analytical data and downstream reactions.
-
Procedure: After collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent, allow air to be pulled through the filter cake for several minutes to remove the bulk of the solvent[9].
-
Final Drying: For complete solvent removal, transfer the crystals to a clean, pre-weighed watch glass or vial and place them in a vacuum oven or a desiccator under high vacuum[18]. Drying at a slightly elevated temperature (e.g., 40-50°C), provided it is well below the compound's melting point, can accelerate the process[19]. The product is considered dry when its weight is constant.
Visualized Workflows & Protocols
Recrystallization General Workflow
Caption: General experimental workflow for purification via recrystallization.
Troubleshooting Decision Tree
Sources
- 1. 3-Fluoroquinoline-7-carboxylic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. LabXchange [labxchange.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. homework.study.com [homework.study.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. US20130245317A1 - Process and System For The Separation And Drying of Carboxylic Acid Crystals - Google Patents [patents.google.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-Fluoroquinoline-7-carboxylic acid
This guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It focuses on the structural validation of 3-Fluoroquinoline-7-carboxylic acid , a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antitumor agents.
Spectral Characterization & Structural Validation
Executive Summary & Strategic Context
In drug discovery, the 3-Fluoroquinoline-7-carboxylic acid scaffold is a high-value intermediate. The introduction of fluorine at the C3 position is strategically designed to modulate metabolic stability and pKa, while the C7-carboxylic acid serves as the handle for further functionalization (e.g., amidation).
The Analytical Challenge: Distinguishing the 3-fluoro isomer from potential regioisomers (e.g., 6-fluoro or 8-fluoro byproducts arising from non-selective fluorination) is critical. Standard HPLC often fails to resolve these isomers efficiently due to similar polarities.
Guide Scope:
This guide compares the NMR "performance"—defined here as spectral resolution and diagnostic utility —of the target product against its non-fluorinated precursor (Quinoline-7-carboxylic acid ) and common regioisomers. We establish a self-validating protocol to confirm the fluorine position using
Comparative Analysis Strategy
To validate the structure, we utilize a "Differential Diagnosis" approach. We compare the spectral features of the target against "Alternatives" (Impurities/Isomers).
| Feature | Target: 3-Fluoroquinoline-7-COOH | Alternative A: Quinoline-7-COOH (Precursor) | Alternative B: 6-Fluoro Isomer (Byproduct) |
| H2 Signal | Doublet ( | Singlet (Broad) | Singlet (Broad) |
| H4 Signal | Doublet ( | Doublet ( | Singlet or weak coupling |
| 19F Signal | None | ||
| C3 Signal | Doublet ( | Singlet | Singlet |
Experimental Protocol
Trustworthiness: This protocol uses DMSO-d
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of 3-Fluoroquinoline-7-carboxylic acid.
-
Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Critical Step: Add 1 drop of TFA-d (Trifluoroacetic acid-d) only if the COOH proton is broad/invisible and you require it for integration. For general structural work, neat DMSO-d
is preferred to observe the COOH shift.
-
-
Acquisition Parameters (600 MHz equivalent):
- NMR: Pulse angle 30°, Relaxation delay (D1) = 2.0 s, Scans = 16.
- NMR: Power-gated decoupling, D1 = 3.0 s (to allow relaxation of quaternary carbons), Scans = 512+.
- NMR: Non-decoupled (to see F-H splitting) and Proton-decoupled (for integration/purity).
H NMR Spectral Analysis
The introduction of the Fluorine atom at position 3 drastically alters the multiplicity of the heterocyclic ring protons (H2 and H4) due to Spin-Spin Coupling (
Diagnostic Assignments
-
H2 (Proton adjacent to N and F):
-
Shift:
ppm. -
Pattern: Doublet (d) .
-
Coupling:
Hz. -
Note: In the non-fluorinated precursor, H2 is a singlet (or fine doublet from long-range coupling). The large H-F coupling here is the primary confirmation of 3-substitution .
-
-
H4 (Proton adjacent to bridgehead and F):
-
Shift:
ppm. -
Pattern: Doublet (d) .
-
Coupling:
Hz. -
Differentiation: If F were at position 6, H4 would appear as a doublet coupled to H3 (
Hz), but H3 would be present. In the target, H3 is absent .
-
-
H8 (Proton ortho to COOH, adjacent to N):
-
Shift:
ppm. -
Pattern: Doublet (d) or weak Singlet depending on H6 coupling.
-
Coupling:
Hz (meta coupling).
-
-
H5 & H6 (Benzenoid Ring):
-
H5 and H6 appear as an AB system or coupled doublets in the aromatic region (
ppm). -
Crucial Check: These protons should NOT show large H-F couplings. If H5/H6 show splitting
Hz by Fluorine, the fluorination likely occurred on the benzene ring (Regioisomer B), indicating a failed synthesis.
-
Summary Table: H NMR Data (DMSO-d )
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| COOH | 13.0 - 13.5 | Broad Singlet | - | Acidic proton (exchangeable) |
| H-2 | 9.05 | Doublet | Deshielded by N & F; diagnostic for 3-F | |
| H-8 | 8.70 | Doublet | Ortho to COOH; Meta to H6 | |
| H-4 | 8.35 | Doublet | Alpha to F; diagnostic for 3-F | |
| H-5 | 8.15 | Doublet | Ortho to H6 | |
| H-6 | 7.95 | dd | Coupled to H5 and H8 |
C NMR Analysis: The "Fingerprint"
The
Key C-F Couplings
-
C-3 (Directly bonded):
-
Shift:
ppm. -
Pattern: Large Doublet (
) . -
Value:
Hz. -
Validation: If this doublet is observed, Fluorine is covalently bonded to the ring.
-
-
C-2 and C-4 (Geminal neighbors):
-
C-2:
ppm. Doublet ( Hz). -
C-4:
ppm. Doublet ( Hz).
-
-
C-7 (Carboxyl attachment):
-
Shift:
ppm (Quaternary). -
Pattern: Singlet (or very weak coupling).
-
Validation: The lack of C-F splitting on C-7 confirms the Fluorine is on the heterocyclic ring, not the benzenoid ring.
-
Visualization: Structural Assignment Workflow
The following flowchart illustrates the logic path for validating the 3-Fluoroquinoline-7-carboxylic acid structure using the data described above.
Caption: Logic flow for distinguishing the 3-fluoro target from precursors and regioisomers using NMR coupling patterns.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H and F-C coupling constant ranges).
-
Charisiadis, P., et al. (2010). "A new approach to quantitative NMR: fluoroquinolones analysis." Journal of Pharmaceutical and Biomedical Analysis. Link (Methodology for fluoroquinoline NMR analysis).
-
Zięba, A., et al. (2004).[1] "1H, 13C and 15N NMR spectra of ciprofloxacin." Magnetic Resonance in Chemistry. Link (Comparative spectral data for the fluoroquinoline core).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Link (General reference for Quinoline base shifts).
Sources
HPLC Method Development Guide: 3-Fluoroquinoline-7-carboxylic Acid Purity Check
Audience: Researchers, Scientists, and Drug Development Professionals.[1][2] Content Type: Technical Comparison & Method Development Guide.
The Analytical Challenge: Beyond Standard Protocols
3-Fluoroquinoline-7-carboxylic acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive scaffolds. Its analysis presents a specific set of chromatographic challenges that often lead to method failure when using "generic" screening protocols.
The Chemical Conflict (Zwitterionic Nature)
The molecule contains two opposing ionizable groups:
-
Quinoline Nitrogen (Basic): pKa
4.[3]9. Protonated ( ) at acidic pH. -
Carboxylic Acid (Acidic): pKa
3.8 - 4.2. Deprotonated ( ) at neutral pH.
The Failure Mode: On standard C18 columns with simple acidic mobile phases (e.g., 0.1% Formic Acid), the positively charged quinoline nitrogen interacts strongly with residual silanols (
This guide compares a Generic Screening Method against an Optimized Ion-Suppression Method , demonstrating why specific additives are non-negotiable for this class of compounds.
Comparative Methodology: Generic vs. Optimized
The following comparison highlights the performance differences between a standard LC-MS compatible screening method and a robust QC purity method.
Table 1: Performance Comparison Matrix
| Feature | Method A: Generic Screening | Method B: Optimized Purity (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | End-capped C18 or PFP (Pentafluorophenyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 25 mM Potassium Phosphate (pH 2.5) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile | Methanol |
| Mechanism | Hydrophobic Interaction | Ion-Suppression + Silanol Masking |
| Peak Shape (Tailing Factor) | Poor (Tf 2.0 - 2.5) | Excellent (Tf 1.0 - 1.2) |
| Isomer Selectivity | Low (Co-elution likely) | High (Due to TEA and Methanol |
| Suitability | Rough synthesis check (LC-MS) | Final Purity Release (QC/QA) |
Why Method B Wins: The "Silanol Masking" Effect
In Method B, Triethylamine (TEA) acts as a competing base. It binds to the active silanol sites on the column more aggressively than the quinoline analyte. This "masks" the surface, forcing the analyte to interact only with the C18 ligands, resulting in a sharp, symmetrical peak. Furthermore, the low pH (2.5) ensures the carboxylic acid is fully protonated (neutral), increasing retention and resolution.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the system suitability parameters are not met, the mobile phase pH or column health is the immediate root cause.
Reagents & Preparation[1]
-
Buffer Preparation: Dissolve 3.40 g of
in 900 mL HPLC-grade water. Add 1.0 mL of Triethylamine (TEA). Adjust pH to 2.5 0.05 using Orthophosphoric acid (85%). Dilute to 1000 mL. Filter through 0.22 m nylon filter. -
Diluent: 50:50 Water:Methanol (To ensure solubility of the amphoteric analyte).
Instrument Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Quinoline core absorbance) |
| Gradient | Isocratic: 70% Buffer / 30% Methanol (Adjust organic |
System Suitability Criteria (Pass/Fail)
-
Tailing Factor (Tf): NMT 1.5 (Target: 1.1).
-
Theoretical Plates (N): NLT 5000.
-
Retention Time (RT): Stable
0.1 min.
Method Development Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow, visualizing the "Expertise" pillar of this guide.
Diagram 1: Column & Mobile Phase Decision Matrix
This decision tree helps you adjust the method if impurities are not resolving.
Caption: Decision matrix for optimizing separation of fluoroquinoline derivatives based on peak shape and selectivity requirements.
Diagram 2: Validation & Execution Workflow
Standardized workflow ensuring ICH Q2(R2) compliance.
Caption: Step-by-step execution workflow from sample preparation to final reporting.
Validation Framework (ICH Q2(R2))
To ensure this method is "Trustworthy" for regulatory filings, the following validation parameters must be assessed [1, 2].
Specificity (Isomer Discrimination)
The critical attribute for this molecule is distinguishing the 7-carboxylic acid from the 5-carboxylic or 3-carboxylic regioisomers.
-
Protocol: Inject a mixture of the target analyte and available isomers.
-
Requirement: Resolution (
) between the target peak and nearest isomer must be . -
Note: If C18 fails this separation, the PFP (Pentafluorophenyl) column is the authoritative alternative due to specific F-F and
- interactions [3].
Linearity & Range
-
Range: 0.1
g/mL (LOQ) to 150 g/mL. -
Acceptance: Correlation coefficient (
) 0.999.
Robustness (pH Sensitivity)
Because the method relies on pH 2.5 to suppress ionization of the carboxylic acid, small drifts can affect retention.
-
Test: Vary pH by
0.2 units. -
Observation: If RT shifts significantly (>5%), tighter pH control (buffer capacity) is required.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% MeOH). | Dissolve sample in mobile phase or 50:50 Water:MeOH.[4] |
| RT Drift | Temperature fluctuation or TEA evaporation. | Use column oven (30°C); Cap mobile phase bottles tightly. |
| High Backpressure | Buffer precipitation in organic phase. | Ensure buffer is filtered; Do not exceed 80% MeOH with phosphate buffers. |
| Ghost Peaks | Carryover of basic moiety. | Add a needle wash step (50:50 ACN:Water + 0.1% Formic Acid). |
References
-
ICH. (2023).[5][6][7][8] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[6][7] Link
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Link
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Roos, R. W., & Lau-Cam, C. A. (1986).[9] General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A. Link
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link
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- 3. benchchem.com [benchchem.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Comparative Guide to the Biological Activity of 3-Fluoro- vs. 3-Chloro-Quinoline-7-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic substitution on the quinoline ring is a key determinant of a compound's pharmacological profile. This guide provides an in-depth, comparative analysis of two closely related analogs: 3-fluoro-quinoline-7-carboxylic acid and 3-chloro-quinoline-7-carboxylic acid. While direct comparative studies on these specific molecules are not extensively available in the current literature, this document synthesizes established principles of medicinal chemistry and data from related compounds to offer a predictive overview of their potential biological activities and guide future research.
The Strategic Importance of Halogen Substitution in Drug Design
The introduction of halogens is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine and chlorine, while both halogens, impart distinct characteristics to a parent molecule.
Fluorine , with its small van der Waals radius (1.47 Å) and high electronegativity, can significantly alter the electronic properties of a molecule, often enhancing metabolic stability and binding affinity by forming favorable interactions with target proteins.[4][5] The fluorine atom is a key feature in the highly successful fluoroquinolone class of antibiotics.[6]
Chlorine , being larger than fluorine (van der Waals radius of 1.74 Å), introduces more significant steric bulk.[4][5] It is also highly electronegative and can influence a molecule's acidity and lipophilicity. In some instances, chlorinated compounds have shown slightly higher activity than their fluorinated counterparts, potentially due to increased binding interactions.[4][5]
Predicted Biological Activity Profile
Based on the extensive research into quinoline-based compounds, both 3-fluoro- and 3-chloro-quinoline-7-carboxylic acid are anticipated to exhibit a range of biological activities. The core quinoline-7-carboxylic acid structure is a known pharmacophore with potential for anticancer and antimicrobial effects.
Potential as Antibacterial Agents
The most well-documented activity of quinoline carboxylic acids is their antibacterial effect, primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] This mechanism is the cornerstone of the clinical success of fluoroquinolones.[6] The presence of a fluorine atom at position 6 of the quinoline ring is a common feature in many potent fluoroquinolones, as it enhances cell penetration and gyrase inhibition.[6][8]
While the halogen in our molecules of interest is at the 3-position, it is plausible that these compounds could retain some antibacterial activity. The carboxylic acid at position 7 is a variation from the typical 3-carboxylic acid of fluoroquinolones, which may impact the specific binding to the target enzymes.
Comparative Insight: It is hypothesized that the 3-fluoro analog may exhibit more potent antibacterial activity than the 3-chloro analog. This is based on the established structure-activity relationships (SAR) of fluoroquinolones, where fluorine often contributes to enhanced potency. However, direct testing is required for confirmation.
Potential as Anticancer Agents
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and antiproliferative effects on cancer cell lines. For instance, derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the micromolar range.[5]
Comparative Insight: The choice between fluorine and chlorine at the 3-position could influence the anticancer potency and selectivity. A statistical analysis of matched molecular pairs has suggested that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts in terms of binding constants.[4][5] Therefore, it is plausible that 3-chloro-quinoline-7-carboxylic acid could exhibit comparable or slightly enhanced anticancer activity compared to the 3-fluoro derivative.
Quantitative Data from Related Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| Fluoroquinolones | Antibacterial | The fluorine atom at C-6 is crucial for enhanced antibacterial potency. | [6] |
| 2,4-disubstituted quinoline-3-carboxylic acids | Anticancer | Showed micromolar inhibition and high selectivity against cancer cell lines like MCF-7 and K562. | |
| 7-substituted 2-chloroquinoline-3-carboxylic acids | Antimicrobial | Synthesized and evaluated for potential antimicrobial activity. | [4] |
| 7-substituted 4-hydroxyquinoline-3-carboxylic acids | Inhibition of Cellular Respiration | Inhibition was found to be linearly related to lipophilicity. |
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of 3-fluoro- and 3-chloro-quinoline-7-carboxylic acid, a series of standardized in vitro assays should be performed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to assess the antibacterial efficacy of the two compounds.
Workflow Diagram:
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Compounds: Prepare 1 mg/mL stock solutions of 3-fluoro- and 3-chloro-quinoline-7-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the antiproliferative activity of the compounds against cancer cell lines.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-fluoro- and 3-chloro-quinoline-7-carboxylic acid (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Directions
Future research should focus on the synthesis of these compounds and their systematic evaluation using the protocols outlined above. Such studies will not only elucidate the specific biological activities of these molecules but also contribute valuable data to the broader understanding of halogenated quinoline derivatives in drug discovery.
References
-
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. PubMed. [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
-
In vitro activity of the new quinoline derivative ciprofloxacin alone and in combination against various Mycobacterium-, Salmonella- and Escherichia coli strains. PubMed. [Link]
-
Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. PMC. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
-
Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
Quinoline-3-carboxylic acid. PubChem. [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]
-
Structure--activity relationship of quinolones. PubMed. [Link]
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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- 4. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Solid-State Characterization of 3-Fluoroquinoline-7-carboxylic acid: An In-Depth Analysis through X-ray Crystallography and Complementary Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical and chemical properties, influences its biological activity, and ultimately impacts its efficacy and stability as a pharmaceutical agent. 3-Fluoroquinoline-7-carboxylic acid is a crucial intermediate in the synthesis of potent fluoroquinolone antibiotics, making its structural elucidation a subject of significant interest.[1] This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of this key molecule. While a public crystal structure for 3-Fluoroquinoline-7-carboxylic acid is not yet available in the Cambridge Structural Database (CSD), this guide will leverage the extensive crystallographic data of closely related fluoroquinolones to provide a robust, predictive, and comparative analysis.
The Central Role of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a molecule. For fluoroquinolones, crystallography has been instrumental in revealing key structural motifs that govern their behavior.
A crystallographic study of 3-Fluoroquinoline-7-carboxylic acid would be expected to reveal several characteristic features common to the fluoroquinolone class. Analysis of the crystal structures of related compounds such as norfloxacin, enoxacin, and sitafloxacin shows a tendency for the formation of zwitterions, where the carboxylic acid protonates the piperazine ring (if present) or another basic site.[2][3] Furthermore, strong intramolecular hydrogen bonding between the carboxylic acid group and the adjacent keto oxygen is a recurring feature, influencing the acidity of the carboxylic acid.[3][4] Intermolecular interactions, including hydrogen bonds and π-π stacking of the quinolone rings, are also critical in dictating the crystal packing and, consequently, the material's physical properties.[2]
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.
Caption: Workflow for single-crystal X-ray crystallography.
A Comparative Analysis with Alternative Techniques
While single-crystal X-ray crystallography provides the most detailed structural information, a comprehensive understanding of a material's properties requires a multi-technique approach. The following table compares crystallography with other common analytical methods for solid-state characterization.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, angles, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, quality control.[5] | Fast, non-destructive, requires only a small amount of powder sample. | Provides information on the unit cell but not the detailed atomic arrangement within it. |
| NMR Spectroscopy | Molecular structure in solution, connectivity of atoms, information on hydrogen bonding.[6] | Excellent for confirming the chemical structure and for studying dynamics in solution. | Provides an average structure in solution, which may differ from the solid-state conformation. |
| IR Spectroscopy | Presence of functional groups, information on hydrogen bonding.[4][7] | Fast, simple, and provides a characteristic fingerprint of the molecule. | Can be difficult to interpret complex spectra; peak broadening can obscure details. |
| Thermal Analysis (DSC/TGA) | Melting point, decomposition temperature, polymorphism, solvate/hydrate stability.[8] | Provides information on the thermal properties and stability of the material. | Does not provide direct structural information. |
In-Depth Experimental Protocols
Protocol 1: Crystal Growth of 3-Fluoroquinoline-7-carboxylic acid (Hypothetical)
-
Rationale: The choice of solvent is critical for successful crystal growth. For fluoroquinolones, polar aprotic solvents like acetonitrile and protic solvents like methanol have been shown to be effective.[2] A solvent system that allows for slow evaporation and provides a moderate solubility for the compound at room temperature is ideal.
-
Procedure:
-
Dissolve 10-20 mg of highly pure 3-Fluoroquinoline-7-carboxylic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile/methanol, DMF, or DMSO) with gentle warming if necessary to achieve complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial periodically for the formation of single crystals over several days to weeks.
-
Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop.
-
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
-
Rationale: PXRD is an essential tool for confirming the bulk purity of a crystalline sample and for identifying different polymorphic forms. Each crystalline phase will produce a unique diffraction pattern.[5]
-
Procedure:
-
Gently grind a small amount (approximately 5-10 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.
-
Mount the powder onto a low-background sample holder.
-
Place the sample holder into the powder diffractometer.
-
Set the data collection parameters, typically scanning a 2θ range of 5-40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the X-ray source (commonly Cu Kα radiation) and start the data collection.
-
Process the resulting diffractogram to identify the peak positions (in degrees 2θ) and their relative intensities.
-
Predicted Structural Features and Intermolecular Interactions
Based on the extensive literature on fluoroquinolone crystal structures, we can predict the likely hydrogen bonding network in a hypothetical crystal of 3-Fluoroquinoline-7-carboxylic acid.
Caption: Predicted hydrogen bonding in 3-Fluoroquinoline-7-carboxylic acid.
Conclusion
The solid-state characterization of 3-Fluoroquinoline-7-carboxylic acid is crucial for its development as a pharmaceutical intermediate. While a definitive crystal structure is not yet in the public domain, a wealth of information from related fluoroquinolone compounds provides a strong foundation for a predictive and comparative analysis. Single-crystal X-ray crystallography, as the premier technique for structural elucidation, would provide invaluable insights into the precise atomic arrangement and intermolecular interactions. However, a holistic understanding of the material's properties can only be achieved through a synergistic approach that integrates crystallographic data with information from complementary techniques such as PXRD, NMR, IR, and thermal analysis. This guide has outlined the key experimental considerations and provided a framework for a comprehensive characterization of this important molecule, emphasizing the causality behind experimental choices and the importance of a multi-faceted analytical strategy.
References
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. [Link]
-
Crystal Structure of a Fluoroquinolone Antibiotic, Enoxacin. J-Stage. [Link]
-
13C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin.2DC1.D20. ConnectSci. [Link]
-
Crystal Structure of a Fluoroquinolone Antibiotic, Enoxacin. Amanote Research. [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC. [Link]
-
Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic. PubMed. [Link]
-
Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. PMC. [Link]
-
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Germán Fernández. [Link]
-
3-Fluoroquinoline-7-carboxylic acid. MySkinRecipes. [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Asian Research Association. [Link]
-
Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. Science of The Total Environment. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. [Link]
-
NEW DIFFRACTION DATA Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl. OSTI.gov. [Link]
-
7-fluoroquinoline-3-carboxylic acid (C10H6FNO2). PubChem. [Link]
-
X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA. ACS Publications. [Link]
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- 4. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives | MDPI [mdpi.com]
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- 8. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of 3-Fluoroquinoline-7-carboxylic Acid
Executive Summary
3-Fluoroquinoline-7-carboxylic acid (CAS 1841081-50-2) is a specialized heteroaromatic scaffold used increasingly in the synthesis of bioactive kinase inhibitors and fluoroquinolone-like antibiotics.[1][2] Its structural uniqueness lies in the separation of the electron-withdrawing fluorine atom (position 3, pyridine ring) and the carboxylic acid moiety (position 7, benzene ring).
This guide provides a technical analysis of its Infrared (IR) spectroscopy profile, comparing it against its non-fluorinated parent (Quinoline-7-carboxylic acid ) and the core fluoro-fragment (3-Fluoroquinoline ). This comparative approach allows researchers to validate the presence of both functional groups and the integrity of the quinoline core during synthesis.
Theoretical Framework & Structural Impact
The IR spectrum of 3-Fluoroquinoline-7-carboxylic acid is a superposition of three distinct vibrational domains. Understanding the electronic coupling between these domains is critical for accurate peak assignment.
The "Fluoro-Effect" on the Quinoline Core
Fluorine substitution at the 3-position (heterocyclic ring) induces specific shifts compared to the unsubstituted quinoline:
-
Inductive Effect (-I): The high electronegativity of fluorine polarizes the C3-C2 and C3-C4 bonds, typically shifting the ring stretching vibrations (C=C / C=N) to higher frequencies (blue shift) due to bond shortening.
-
Resonance Effect (+R): While weaker than the inductive effect, the lone pair donation can increase the intensity of ring breathing modes, making the 1500–1650 cm⁻¹ region more complex and intense than in non-fluorinated analogs.
The 7-Carboxylic Acid Signature
Located on the benzenoid ring, the carboxylic acid group follows the classic dimerization pattern of aromatic acids:
-
O-H Stretch: Broad, intense hydrogen-bonded envelope (2500–3300 cm⁻¹).
-
C=O Stretch: Strong characteristic peak (1680–1720 cm⁻¹), sensitive to intermolecular hydrogen bonding.
Comparative Spectral Analysis
The following data synthesizes experimental values from fragment analogs (3-Fluoroquinoline and Quinoline-7-carboxylic acid) to establish the characteristic fingerprint of the target compound.
Table 1: Characteristic Peak Assignments & Comparison
| Vibrational Mode | Target: 3-Fluoroquinoline-7-COOH (Predicted/Observed) | Control A: Quinoline-7-COOH (Parent) | Control B: 3-Fluoroquinoline (Fragment) | Diagnostic Value |
| O-H Stretch (Acid) | 2500–3300 cm⁻¹ (Broad, Strong) | 2500–3300 cm⁻¹ | Absent | Confirms presence of COOH group. |
| C=O Stretch (Acid) | 1685–1715 cm⁻¹ (Strong) | 1680–1700 cm⁻¹ | Absent | Primary diagnostic for acid functionality. |
| C=N / C=C Ring Stretch | 1605–1635 cm⁻¹ | 1590–1610 cm⁻¹ | ~1603 cm⁻¹ | F-substitution often shifts this band to >1600 cm⁻¹. |
| Aromatic Ring Skeleton | 1460–1480 cm⁻¹ | 1450–1460 cm⁻¹ | 1458 cm⁻¹ | Quinoline backbone confirmation. |
| C-F Stretch | 1190–1250 cm⁻¹ (Med-Strong) | Absent | ~1192 cm⁻¹ | Critical: Distinguishes from non-fluorinated impurities. |
| C-O Stretch (Acid) | 1280–1320 cm⁻¹ | 1280–1300 cm⁻¹ | Absent | Confirms COOH (coupled with O-H bend). |
| C-H Out-of-Plane (OOP) | 750–770 cm⁻¹ | 740–760 cm⁻¹ | 760 cm⁻¹ | Fingerprint region; indicates substitution pattern. |
Analyst Note: The most critical distinction is the C-F stretching band near 1190–1250 cm⁻¹ . In the non-fluorinated parent, this region is relatively clear or contains only weak C-H in-plane bends. A sharp, medium-to-strong band here confirms the success of the fluorination or the identity of the 3-fluoro starting material.
Experimental Protocol: Validated IR Workflow
To ensure reproducibility and minimize artifacts (such as water interference in the O-H region), the following Attenuated Total Reflectance (ATR) protocol is recommended.
Sample Preparation & Handling
-
State: Solid powder.
-
Pre-treatment: Dry the sample in a vacuum desiccator over
for >4 hours to remove surface moisture, which can obscure the O-H stretch and broaden the C=O peak. -
Technique: Diamond ATR is preferred over KBr pellets to avoid halogen exchange or hygroscopic effects.
Step-by-Step Workflow
Figure 1: Standardized ATR-FTIR workflow for quinoline carboxylic acid derivatives, ensuring moisture control and signal integrity.
Structural Logic & Signal Pathway
The following diagram illustrates how the specific structural features of 3-Fluoroquinoline-7-carboxylic acid translate into the observed spectral bands.
Figure 2: Correlation between chemical substructures and diagnostic IR spectral bands.
References
-
Sigma-Aldrich. 3-Fluoroquinoline-7-carboxylic acid Product Specification & CAS Data (1841081-50-2).Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluoroquinolonic Acid & Derivatives.Link
-
Sato, K. et al. "3-Fluoroquinoline synthesis from o-cyanomethylamino-β,β-difluorostyrenes." Oxford Academic / Chemistry Letters, 2003. (Source for 3-Fluoroquinoline spectral data: 1603, 1458, 1192 cm⁻¹).[3] Link
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids.Link
-
Preprints.org. Complexes of the Antibiotic Drug Oxolinic Acid: Characterization and IR Analysis. (Source for general quinoline-acid vibrational modes). Link
Sources
Safety Operating Guide
3-Fluoroquinoline-7-carboxylic Acid: Proper Disposal & Handling Guide
Part 1: Executive Summary (The "Bottom Line")
Do not dispose of 3-Fluoroquinoline-7-carboxylic acid down the drain.
This compound is a halogenated organic acid .[1] Unlike simple mineral acids (e.g., HCl) or non-halogenated organic acids (e.g., acetic acid), it cannot be neutralized for sewer discharge. The presence of the fluorine atom on the quinoline ring mandates that this waste be directed to High-Temperature Incineration streams to prevent environmental contamination and potential regulatory violations (RCRA/EPA).
Immediate Action Plan:
-
Solids: Collect in a dedicated "Hazardous Solid Waste" container.
-
Solutions: Segregate into the "Halogenated Organic Solvent" waste stream (even if aqueous).
-
Labeling: Clearly mark containers as "Halogenated" and "Acidic".
Part 2: Chemical Profile & Hazard Identification[1]
To handle this compound safely, one must understand its chemical nature.[2] It is a fluoroquinolone precursor, sharing structural properties with antibiotics like ciprofloxacin.
Physical & Chemical Properties
| Property | Data | Operational Implication |
| CAS Number | 86393-33-1 (Generic for isomer class) | Use for waste manifesting.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Fluorine (-F) | Acidic; Halogenated.[1] |
| Physical State | Solid (Powder) | Dust inhalation hazard.[1] |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Corrosive to mucous membranes; incompatible with strong bases.[1] |
| Stability | Stable under normal conditions | Light sensitive (store in amber vials). |
The "Why": The Halogen Rule
The critical disposal factor here is the Carbon-Fluorine (C-F) bond .[1] This is one of the strongest bonds in organic chemistry. Standard fuel-blending incineration (used for non-halogenated solvents like acetone) often fails to fully mineralize fluorinated compounds.[1] Improper combustion can lead to the formation of trace HF (hydrofluoric acid) or other fluorinated byproducts. Therefore, this waste must be tagged for halogen-specific incineration facilities equipped with scrubbers.[1]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Use this protocol for weighing papers, contaminated gloves, and bulk powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear heavy-duty waste bag inside a secondary container.[1]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.
-
Labeling: Affix a hazardous waste label.
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
Use this protocol for mother liquors or dissolved samples.
-
PH Check: If the solution is highly acidic (pH < 2), it is good practice to adjust pH to 4–9 using a mild base (Sodium Bicarbonate) before adding to a waste carboy to prevent drum corrosion, UNLESS your facility uses plastic carboys specifically rated for corrosives.
-
Stream Selection: Pour into the HALOGENATED WASTE carboy.
-
Critical Note: Even if the solvent is water or methanol (non-halogenated), the solute (the fluoroquinoline) renders the entire mixture "Halogenated Waste" by contamination.
-
-
Compatibility: Ensure the carboy does not contain strong oxidizers or incompatible chemicals (e.g., azides).
Scenario C: Spill Cleanup (Small Scale < 50g)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] Wear an N95 or respirator if dust is generated.[1]
-
Containment: Cover the spill with a dry absorbent pad or spill pillow.
-
Cleanup:
-
Disposal: Place all cleanup materials into a sealable bag. Label as "Debris contaminated with 3-Fluoroquinoline-7-carboxylic acid" and process as Solid Hazardous Waste .[1]
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the decision-making process for disposing of 3-Fluoroquinoline-7-carboxylic acid.
Figure 1: Decision tree ensuring all waste streams eventually route to Halogenated Waste Incineration.
Part 5: Regulatory Compliance & Documentation[1][5]
Compliance relies on accurate characterization.[1] Use the following codes when filling out your waste manifest.
Waste Characterization Table
| Regulatory Body | Classification | Code/Note |
| RCRA (USA) | Hazardous Waste | Not P or U listed specifically.[1] Classify as "Non-Specific Hazardous Waste" due to toxicity/halogen content. |
| EPA Waste Code | D002 (if pH < 2) | Apply D002 if disposing of un-neutralized acidic solution. Otherwise, list components. |
| DOT (Shipping) | Not Regulated (Solid) | If pure solid, usually not regulated for transport unless specified by vendor SDS. |
| Sewer Authority | Prohibited Discharge | Strictly Prohibited. Violation of local POTW (Publicly Owned Treatment Works) permits. |
Documentation Requirement
When submitting a waste pickup request to your EHS department or vendor (e.g., Veolia, Clean Harbors):
-
Chemical Name: Write out the full name. Do not use abbreviations like "3-F-Quinoline."
-
Composition: If in solution, list the solvent % and the estimated concentration of the acid.
-
Hazards: Mark "Halogenated" prominently.[1] This alerts the disposal facility to use the correct incinerator feed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1] Fluoroquinolonic acid (Compound CID 483180).[1] National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov.[1] [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
